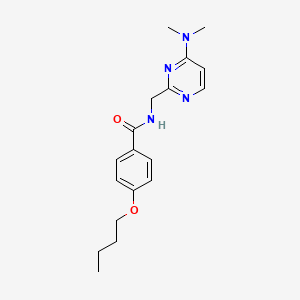

![molecular formula C9H12N4 B2850976 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine CAS No. 1380331-42-9](/img/structure/B2850976.png)

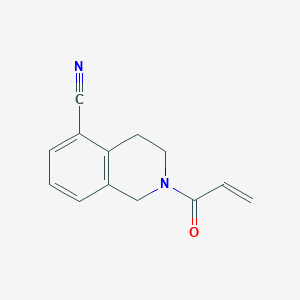

2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine

概要

説明

The compound “2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine” belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family . The TP heterocycle is versatile and has been used in various areas of drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of TP compounds involves the annulation of the pyrimidine moiety to the triazole ring or the annulation of the triazole fragment to the pyrimidine ring . A series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds containing a 1,2,4-oxadiazole moiety were designed and synthesized .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The structure of the TP scaffold is relatively simple, which contributes to its versatility in drug design .Chemical Reactions Analysis

The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .作用機序

While the specific mechanism of action for “2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine” is not mentioned in the search results, triazolopyrimidines have been shown to promote tubulin polymerization in vitro . They do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin .

将来の方向性

特性

IUPAC Name |

2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-6(2)9-11-8-5-7(10)3-4-13(8)12-9/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUIMLNYDUMGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN2C=CC(=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(isobutylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2850893.png)

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2850896.png)

![4-[(Sec-butylsulfanyl)methyl]-5-methyl-2-furoic acid](/img/structure/B2850902.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2850904.png)

![1-Cyclopentyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2850906.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2850911.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2850913.png)

![N-(2,6-dimethylphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2850914.png)